molecular formula C8H15NO5 B3028963 (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid CAS No. 42989-92-4

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid

Cat. No. B3028963
CAS RN: 42989-92-4
M. Wt: 205.21
InChI Key: NRYLENBEAWHHMU-YFKPBYRVSA-N
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Description

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid, also known as N-Boc-serine, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block in the synthesis of peptides and proteins.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • New Synthesis Methods : The compound is involved in efficient synthesis methods, such as the simple synthesis of N-substituted 1,3-oxazinan-2-ones, highlighting its role in creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid (Trifunović et al., 2010).
  • Coordination with Metals : Studies have investigated its interaction with metals, such as palladium, revealing its potential in forming chelates and coordination compounds (Warnke & Trojanowska, 1993).

Biochemical and Pharmacological Aspects

  • Synthesis of Biologically Relevant Compounds : It plays a role in the synthesis of compounds like (2R,3S)-2-methylisocitrate, important in the oxidation of propanoate to pyruvate in bacteria and fungi (Darley et al., 2003).
  • Peptidology and Drug Design : Its derivatives are studied in computational peptidology for antifungal tripeptides, aiding in understanding molecular properties for drug design (Flores-Holguín et al., 2019).
  • Chemo-Enzymatic Synthesis : Research has explored its role in chemo-enzymatic synthesis and stereochemical characterization of compounds like racemic 2-arylpropanoic acid-class drugs (Baba et al., 2018).

Analytical and Environmental Chemistry

  • Analytical Chemistry : Studies have utilized its derivatives in mass spectrometry to advance analytical chemistry, particularly in the atmospheric chemistry of photooxidation products (Spaulding et al., 2002).
  • Environmental Impact : Its analogs have been analyzed for potential environmental impacts, like their role in forming tropospheric ozone and secondary organic aerosols (Liu et al., 2014).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYLENBEAWHHMU-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)ONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176081
Record name (2S)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid

CAS RN

42989-92-4
Record name (2S)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42989-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid
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(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid
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(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid
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(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid
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(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid

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